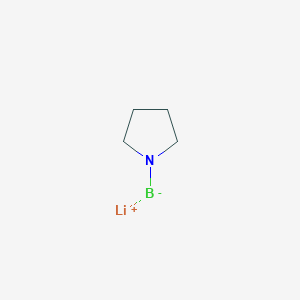

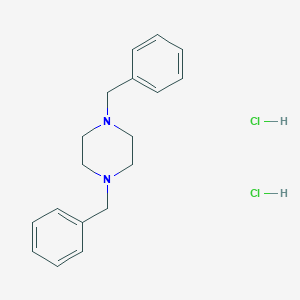

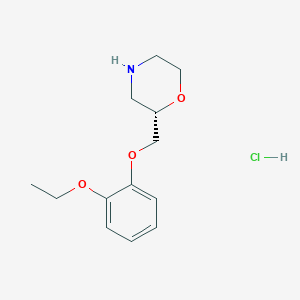

![molecular formula C₁₂H₁₅F₃N₂O B134244 3-[4-(三氟甲基)苯胺基]戊酰胺 CAS No. 667937-05-5](/img/structure/B134244.png)

3-[4-(三氟甲基)苯胺基]戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves chemoselective reactions. For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines under specific conditions leads to the formation of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides . These intermediates can be further cyclized to produce quinolinones, which are structurally distinct but share the trifluoromethyl and anilino functional groups with the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[4-(Trifluoromethyl)anilino]pentanamide has been elucidated using techniques such as X-ray crystallography. For example, the absolute configurations of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide were determined, which is crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl anilines typically require careful control of reaction conditions to achieve the desired selectivity. The synthesis of related compounds demonstrates the potential for creating diverse structures by manipulating reaction parameters such as solvent, temperature, and catalysts . These reactions can lead to various products, including amides and quinolinones, depending on the starting materials and conditions used.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-[4-(Trifluoromethyl)anilino]pentanamide are not directly reported, the properties of structurally related compounds can provide some context. For example, the presence of the trifluoromethyl group is known to influence the lipophilicity and electronic properties of a molecule, which can affect its pharmacokinetic and pharmacodynamic profiles . Additionally, the anilino group can participate in hydrogen bonding and other non-covalent interactions, which may impact the compound's solubility and stability .

科学研究应用

合成和化学应用

- 3-[4-(三氟甲基)苯胺基]戊酰胺及其相关化合物是合成各种药物和有机化合物中的关键中间体。例如,某些衍生物是合成阿托伐他汀的关键中间体,突出了它们在制药工业中的重要性 (周凯,2010 年)。该过程涉及一系列反应,包括 Knoevenagel 缩合和 Stetter 反应,展示了该化合物有机合成中的多功能性。

- 该化合物的结构变异,特别是当与三氟甲基结合时,已显示出作为抗惊厥药的效力增加,说明了其在医学应用中的潜力 (S. Meza-Toledo 等人,2008 年)。

- 此外,3-[4-(三氟甲基)苯胺基]戊酰胺衍生物因其独特的振动特性而被探索用于非线性光学 (NLO) 材料的潜力。该应用对于先进光学和光子技术的发展至关重要 (B. Revathi 等人,2017 年)。

催化和有机合成

- 该化合物的衍生物已被用作各种化学反应中的催化剂,特别是在萘酸合成芳基酰胺中。该应用对于生产有机偶氮颜料和某些药物至关重要 (Leon Shteinberg,2022 年)。三氯化磷和三氟化锑等催化剂的选择会显着影响反应结果,突出了该化合物在微调合成途径中的作用。

- 此外,3-[4-(三氟甲基)苯胺基]戊酰胺在开发用于直接 C-H 三氟甲基化的试剂中发挥了重要作用,这是有机化学中的一项关键反应。这一进步为合成生物活性化合物和药物开辟了新的可能性 (Hao Liu 等人,2023 年)。

药物化学和生物学应用

- 在药物化学中,3-[4-(三氟甲基)苯胺基]戊酰胺的衍生物已显示出作为潜在驱虫剂的希望。简化的衍生物 N-(4-甲氧基苯基)戊酰胺对线虫犬蛔虫表现出显着的驱虫活性,同时与传统治疗方法相比显示出更低的细胞毒性 (Tais C. Silva 等人,2022 年)。这一发现为开发针对寄生虫感染更安全、更有效的治疗方法铺平了道路。

属性

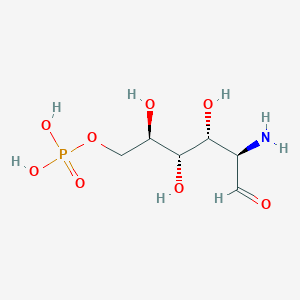

IUPAC Name |

3-[4-(trifluoromethyl)anilino]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSARXINBOJSRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612670 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)anilino]pentanamide | |

CAS RN |

667937-05-5 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B134181.png)